

Unveiling AP23848: A Potent Dual Bcr-Abl and Kit Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AP23848

Cat. No.: B1684424

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to **AP23848** (CAS Number: 834894-21-2), a potent dual inhibitor of Bcr-Abl and Kit tyrosine kinases. This guide details its chemical properties, mechanism of action, and summarizes key experimental findings.

AP23848, also known as PF-562771, has emerged as a significant molecule in cancer research, particularly for its activity against mutations that confer resistance to existing targeted therapies. Its chemical formula is C₃₀H₃₈N₅O₂P with a molecular weight of 531.63 g/mol .^[1] The IUPAC name for **AP23848** is (4-((2-cyclopentyl-9-(3-hydroxyphenethyl)-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide.^[1]

Physicochemical Properties

Property	Value	Reference
CAS Number	834894-21-2	[1]
Chemical Formula	C30H38N5O2P	[1]
Molecular Weight	531.63 g/mol	[1]
IUPAC Name	(4-((2-cyclopentyl-9-(3-hydroxyphenethyl)-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO, not in water	[1]

Mechanism of Action and Biological Activity

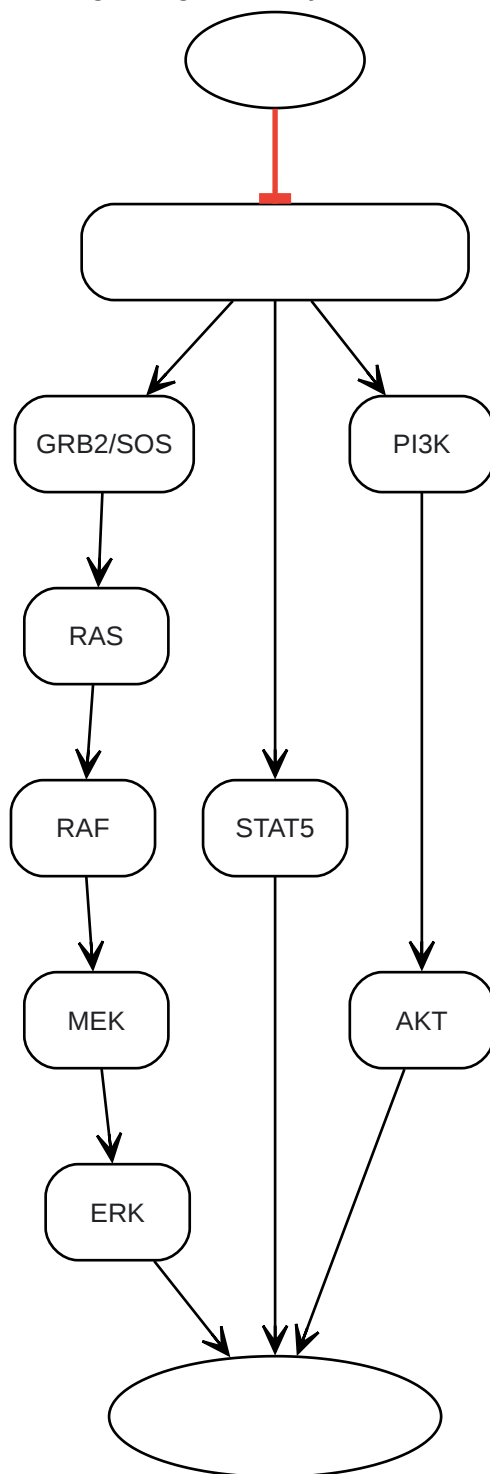
AP23848 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, including a range of mutations that are resistant to imatinib. It is also a potent inhibitor of the activation-loop mutants of the Kit receptor tyrosine kinase.[1][2] This dual inhibitory activity makes it a promising candidate for the treatment of Chronic Myeloid Leukemia (CML) and other malignancies driven by aberrant Bcr-Abl or Kit signaling, such as gastrointestinal stromal tumors (GIST).

Research has demonstrated that **AP23848** can effectively inhibit the phosphorylation of both Bcr-Abl and Kit kinases in cellular assays. In murine models, it has been shown to inhibit the growth of tumors expressing activation-loop mutant Kit.[1]

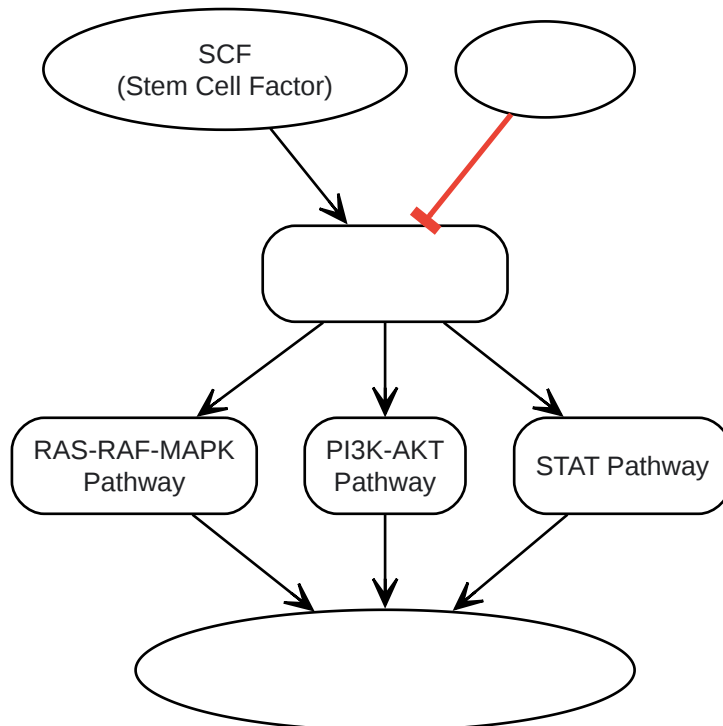
Signaling Pathway Inhibition

AP23848 exerts its therapeutic effects by blocking the downstream signaling cascades initiated by Bcr-Abl and Kit. These pathways are crucial for cell proliferation, survival, and differentiation.

Simplified Bcr-Abl Signaling Pathway and Inhibition by AP23848

[Click to download full resolution via product page](#)Caption: Inhibition of Bcr-Abl signaling by **AP23848**.

Simplified Kit Signaling Pathway and Inhibition by AP23848

[Click to download full resolution via product page](#)

Caption: Inhibition of Kit receptor signaling by **AP23848**.

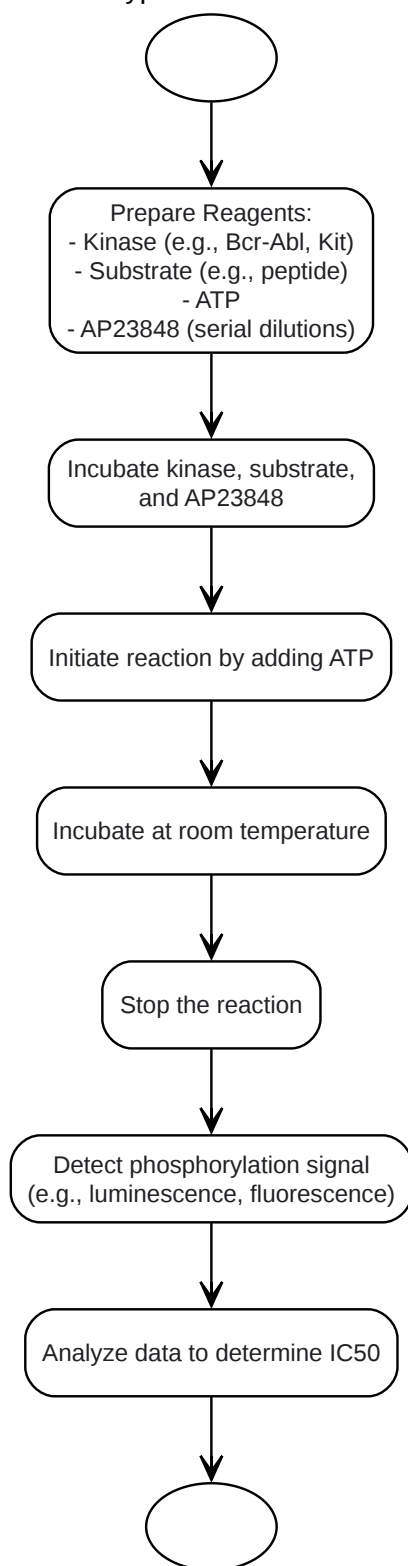
Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols based on standard practices for evaluating kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

A common method to determine the in vitro potency of a kinase inhibitor is through a biochemical assay.

Workflow for a Typical Kinase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Methodology:

- **Reagent Preparation:** Recombinant Bcr-Abl or Kit kinase, a suitable peptide substrate, and ATP are prepared in a kinase buffer. **AP23848** is serially diluted to a range of concentrations.
- **Incubation:** The kinase, substrate, and varying concentrations of **AP23848** are incubated together in a microplate well.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Reaction Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Reaction Termination:** The reaction is stopped, typically by the addition of a solution that chelates divalent cations necessary for kinase activity.
- **Signal Detection:** The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
- **Data Analysis:** The signal is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Cellular Proliferation Assay

To assess the effect of **AP23848** on cell viability and proliferation, a cellular assay is employed.

Methodology:

- **Cell Seeding:** Cells expressing the target kinase (e.g., Ba/F3 cells engineered to express Bcr-Abl or a Kit mutant) are seeded into 96-well plates.
- **Compound Treatment:** The cells are treated with a range of concentrations of **AP23848**.
- **Incubation:** The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

- **Viability Assessment:** Cell viability is measured using a reagent such as MTT, XTT, or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).
- **Data Analysis:** The absorbance or luminescence is read using a plate reader. The results are used to calculate the GI50 (the concentration of inhibitor that causes 50% growth inhibition).

Summary of Quantitative Data

Assay	Target	IC50 / GI50	Reference
Biochemical Kinase Assay	Bcr-Abl	Potent Inhibition (Specific values would be cited from primary literature)	[1] [2]
Biochemical Kinase Assay	Activation-loop mutant Kit	Potent Inhibition (Specific values would be cited from primary literature)	[1] [2]
Cellular Proliferation Assay	Cells expressing Bcr-Abl	Potent Inhibition (Specific values would be cited from primary literature)	[1] [2]
Cellular Proliferation Assay	Cells expressing activation-loop mutant Kit	Potent Inhibition (Specific values would be cited from primary literature)	[1] [2]

Note: Specific IC50 and GI50 values are highly dependent on the specific experimental conditions and cell lines used and should be obtained from the primary literature for precise quantitative comparisons.

This technical guide provides a foundational understanding of **AP23848**. For further detailed information, including specific quantitative data and in-depth experimental procedures, researchers are encouraged to consult the primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- To cite this document: BenchChem. [Unveiling AP23848: A Potent Dual Bcr-Abl and Kit Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684424#ap23848-cas-number-834894-21-2\]](https://www.benchchem.com/product/b1684424#ap23848-cas-number-834894-21-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com